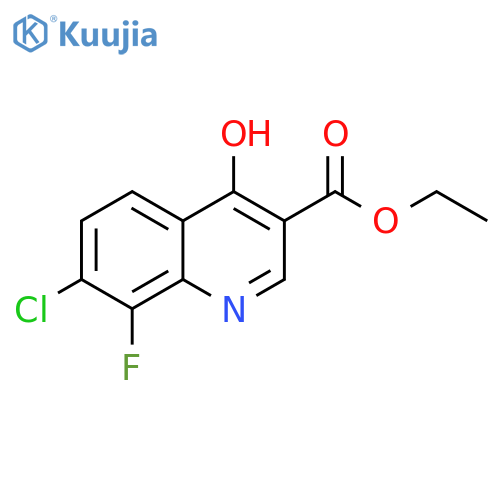Cas no 75001-54-6 (Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate)

75001-54-6 structure
商品名:Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
CAS番号:75001-54-6
MF:C12H9ClFNO3
メガワット:269.656165838242
CID:5232471
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
-
- インチ: 1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16)
- InChIKey: XXWWLKWICXFXQR-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=C(Cl)C=2F)C(O)=C(C(OCC)=O)C=1
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC110077-1g |
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |
75001-54-6 | 1g |
£280.00 | 2025-02-19 | ||
| Enamine | EN300-7441087-2.5g |
ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |
75001-54-6 | 95.0% | 2.5g |
$1034.0 | 2025-02-19 | |
| 1PlusChem | 1P01RQ8K-250mg |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 250mg |
$320.00 | 2024-04-21 | |
| Aaron | AR01RQGW-50mg |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 50mg |
$164.00 | 2025-02-14 | |
| 1PlusChem | 1P01RQ8K-1g |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 1g |
$715.00 | 2024-04-21 | |
| Aaron | AR01RQGW-2.5g |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 2.5g |
$1447.00 | 2025-02-14 | |
| Aaron | AR01RQGW-250mg |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 250mg |
$322.00 | 2025-02-14 | |
| 1PlusChem | 1P01RQ8K-50mg |
3-Quinolinecarboxylic acid, 7-chloro-8-fluoro-4-hydroxy-, ethyl ester |
75001-54-6 | 95% | 50mg |
$182.00 | 2024-04-21 | |
| Enamine | EN300-7441087-5.0g |
ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |
75001-54-6 | 95.0% | 5.0g |
$1530.0 | 2025-02-19 | |
| Apollo Scientific | PC110077-250mg |
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate |
75001-54-6 | 250mg |
£120.00 | 2025-02-19 |
Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
75001-54-6 (Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate) 関連製品
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
